molecular formula C12H8Cl2N2O2 B6415284 6-Amino-3-(2,5-dichlorophenyl)picolinic acid CAS No. 1261999-75-0

6-Amino-3-(2,5-dichlorophenyl)picolinic acid

Cat. No.: B6415284
CAS No.: 1261999-75-0
M. Wt: 283.11 g/mol
InChI Key: BTDWZSVNQRBRMT-UHFFFAOYSA-N
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Description

6-Amino-3-(2,5-dichlorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including agriculture, medicine, and chemistry. This particular compound has garnered attention due to its potential herbicidal properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,5-dichlorophenyl)picolinic acid typically involves the reaction of 2,5-dichlorobenzonitrile with 6-amino-2-picolinic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions to ensure cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,5-dichlorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

6-Amino-3-(2,5-dichlorophenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,5-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound targets auxin-signaling pathways in plants, leading to the disruption of normal plant growth and development. The compound binds to auxin receptors, inhibiting their function and causing plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(2,5-dichlorophenyl)picolinic acid is unique due to its specific substitution pattern and its potential for high herbicidal activity. Its structure allows for strong binding to auxin receptors, making it a potent herbicide compared to other similar compounds .

Properties

IUPAC Name

6-amino-3-(2,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDWZSVNQRBRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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